molecular formula C8H8F3N B1346619 3-(Trifluoromethyl)benzylamine CAS No. 2740-83-2

3-(Trifluoromethyl)benzylamine

Cat. No.: B1346619
CAS No.: 2740-83-2
M. Wt: 175.15 g/mol
InChI Key: YKNZTUQUXUXTLE-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)benzylamine is an organic compound with the molecular formula C8H8F3N. It is characterized by the presence of a trifluoromethyl group attached to the benzylamine structure. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research .

Biochemical Analysis

Biochemical Properties

3-(Trifluoromethyl)benzylamine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used in the preparation of 6-substituted purines, indicating its involvement in nucleotide synthesis . The trifluoromethyl group in this compound can enhance the compound’s lipophilicity, affecting its interaction with lipid membranes and proteins. This interaction can lead to changes in enzyme activity, protein folding, and stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in cell signaling, gene expression, and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular toxicity, organ damage, and systemic effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound can be transported across cell membranes through active and passive transport mechanisms, affecting its localization and accumulation within specific cellular compartments. Binding proteins can facilitate the intracellular transport and distribution of this compound, influencing its biochemical activity and function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, mitochondria, or other organelles, where it can exert its biochemical effects. The subcellular localization of this compound can influence its activity and function, affecting cellular processes such as signal transduction, gene expression, and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Trifluoromethyl)benzylamine can be synthesized through several methods. One common approach involves the reduction of 3-(trifluoromethyl)benzaldehyde using a reducing agent such as sodium borohydride in the presence of a suitable solvent like ethanol. The reaction typically proceeds under mild conditions and yields the desired amine .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 3-(trifluoromethyl)benzonitrile. This process uses a metal catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)benzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(Trifluoromethyl)benzylamine has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.

    Industry: It is used in the production of agrochemicals and specialty chemicals

Comparison with Similar Compounds

Comparison: 3-(Trifluoromethyl)benzylamine is unique due to the position of the trifluoromethyl group on the benzylamine structure. This positioning influences its reactivity and interaction with other molecules. Compared to its analogs, such as 4-(Trifluoromethyl)benzylamine, the meta-position of the trifluoromethyl group in this compound can result in different steric and electronic effects, impacting its chemical behavior and biological activity .

Properties

IUPAC Name

[3-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N/c9-8(10,11)7-3-1-2-6(4-7)5-12/h1-4H,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNZTUQUXUXTLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00181828
Record name 3-(Trifluoromethyl)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2740-83-2
Record name 3-(Trifluoromethyl)benzylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2740-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trifluoromethyl)benzylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002740832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Trifluoromethyl)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(trifluoromethyl)benzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.516
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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